molecular formula C5H6O B14333100 1,3-Cyclopentadien-1-ol CAS No. 103905-53-9

1,3-Cyclopentadien-1-ol

Cat. No.: B14333100
CAS No.: 103905-53-9
M. Wt: 82.10 g/mol
InChI Key: RAWMWTYCZYEESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclopentadien-1-ol is an organic compound with the molecular formula C₅H₆O. It is a derivative of cyclopentadiene, featuring a hydroxyl group attached to the first carbon of the cyclopentadiene ring. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclopentadien-1-ol can be synthesized through various methods, including:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogenating agents or nucleophiles

Major Products

Scientific Research Applications

1,3-Cyclopentadien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadien-1-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

1,3-Cyclopentadien-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of the hydroxyl group and the conjugated diene system in this compound, which contributes to its distinct reactivity and applications.

Properties

CAS No.

103905-53-9

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-ol

InChI

InChI=1S/C5H6O/c6-5-3-1-2-4-5/h1-3,6H,4H2

InChI Key

RAWMWTYCZYEESB-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.